molecular formula C8H4Cl2N2 B139996 2,3-Dichloroquinoxaline CAS No. 2213-63-0

2,3-Dichloroquinoxaline

Cat. No.: B139996
CAS No.: 2213-63-0
M. Wt: 199.03 g/mol
InChI Key: SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline is a chemical compound with the molecular formula C8H4Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the quinoxaline ring. This compound is known for its versatility in various chemical reactions and its significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloroquinoxaline can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then quenched with ice-cold water to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroquinoxaline undergoes various types of chemical reactions, including nucleophilic aromatic substitution (SNAr), reduction, and condensation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include mono- and disubstituted quinoxalines, which have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual chlorine substituents, which enhance its reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoxaline derivatives with diverse applications .

Properties

IUPAC Name

2,3-dichloroquinoxaline
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InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
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InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
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Molecular Formula

C8H4Cl2N2
Record name 2,3-DICHLOROQUINOXALINE
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DSSTOX Substance ID

DTXSID1025013
Record name 2,3-Dichloroquinoxaline
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Molecular Weight

199.03 g/mol
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Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
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Flash Point

greater than 167 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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CAS No.

2213-63-0
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Melting Point

304 to 307 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to 2,3-Dichloroquinoxaline?

A1: this compound can be synthesized by treating the corresponding 2,3-dihydroxyquinoxaline with phosphorus oxychloride (POCl3) [, , ] or thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) [].

Q2: How does the reactivity of the chlorine atoms in this compound enable its use in heterocycle synthesis?

A2: The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alcohols [, , , , ]. This reactivity facilitates the construction of diverse heterocyclic frameworks.

Q3: Can you provide examples of specific heterocycles synthesized using this compound as a starting material?

A3: this compound serves as a precursor for synthesizing various heterocycles, including:

  • 1,4-Oxathiino[2,3-b]quinoxalines: Reacting this compound with sodium sulfide followed by 1-aryl-2-bromoalkan-1-ones yields these compounds [].
  • Triazoloquinoxalines, imidazoquinoxalines, tetrazoloquinoxalines, and piperazinoquinoxalines: These can be synthesized by utilizing this compound as an intermediate, often in conjunction with hydrazine derivatives [].
  • Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines: Cyclization reactions of 2,3-Dichloroquinoxalines with 2-aminopyridines provide access to these compounds [].
  • Diazadioxaacenes: Copper-catalyzed reactions of this compound with TIPS-acetylene-substituted benzene-1,2-diols or naphthalene-2,3-diols afford these compounds [].
  • 12H-Quinoxalino[2,3-b][1,4]benzothiazines and benzoxazines: Cyclocondensation reactions of this compound with 2-aminothiophenols or 2-aminophenols produce these compounds [].

Q4: What are some promising applications of this compound derivatives?

A4: this compound derivatives have shown potential in several areas:

  • Fluorescence Imaging: Tetracyclic heterocycles derived from this compound exhibit strong fluorescence with high quantum yields, making them suitable for potential applications in fluorescence imaging [].
  • Anticancer Agents: Some 2,3-disubstituted quinoxalines and fused quinoxaline derivatives have demonstrated anticancer activity in vitro [, ].
  • Antimicrobial Agents: Various quinoxaline derivatives synthesized from this compound have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria [, , ].
  • Anticonvulsant Agents: Quinoxaline derivatives with pyridine moieties linked via phenylamino or phenoxy residues have shown potential as anticonvulsant agents [].

Q5: What is known about the optical properties of this compound derivatives?

A5: Depending on their structure and substituents, this compound derivatives exhibit tunable optical properties, including absorption and emission in the blue and green spectral regions [, ]. Some derivatives, particularly those with extended conjugation, show strong fluorescence [, ].

Q6: Are there any studies on the electrochemical properties of this compound derivatives?

A6: Yes, research on symmetrical and unsymmetrical 2,3-disubstituted quinoxalines, synthesized via Suzuki-Miyaura coupling of this compound with boronic acids, has investigated their electrochemical properties []. These studies provide insights into their potential applications in materials science.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H4Cl2N2, and its molecular weight is 199.04 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A8: Characterization of this compound and its derivatives commonly involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the structure and connectivity of atoms within the molecule [, ].
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, ].
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation [].
  • X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state, offering insights into bond lengths, bond angles, and crystal packing [, ].
  • UV-Vis Spectroscopy: Characterizes the absorption and transmission of light by the compound, providing information about electronic transitions and conjugation [, ].
  • Fluorescence Spectroscopy: Measures the emission of light by the compound after excitation, revealing information about its fluorescent properties [, ].

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